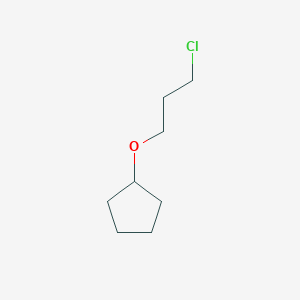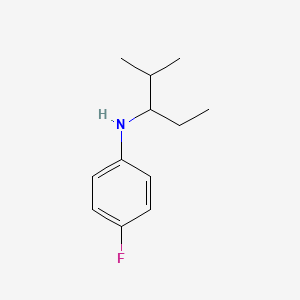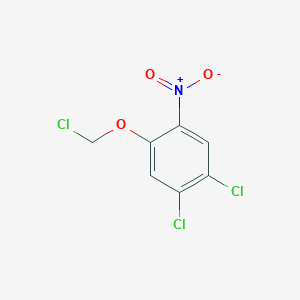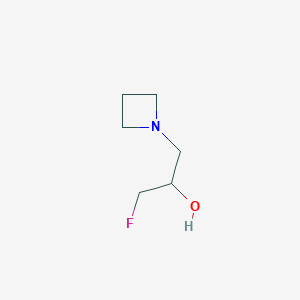amine](/img/structure/B13248833.png)
[(3-Bromo-4-chlorophenyl)methyl](butan-2-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-4-chlorophenyl)methylamine is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a butan-2-ylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-chlorophenyl)methylamine typically involves multiple steps:
Halogenation: The starting material, 3-bromo-4-chlorotoluene, is prepared by halogenating toluene using bromine and chlorine under controlled conditions.
Alkylation: The halogenated toluene is then subjected to Friedel-Crafts alkylation using butan-2-ylamine in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (3-Bromo-4-chlorophenyl)methylamine can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures consistent quality and yield of the compound.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate. Reduction reactions can convert the amine to an amide using reagents like acetic anhydride.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, sulfuric acid, room temperature.
Reduction: Acetic anhydride, pyridine, mild heating.
Coupling: Palladium acetate, triphenylphosphine, toluene, elevated temperatures.
Major Products
Substitution: Formation of substituted amines or ethers.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amides.
Coupling: Formation of biaryl compounds.
科学的研究の応用
Chemistry
(3-Bromo-4-chlorophenyl)methylamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of halogenated aromatic amines on biological systems. It serves as a model compound for investigating the metabolism and toxicity of similar structures.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a lead compound for designing drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, (3-Bromo-4-chlorophenyl)methylamine can be used in the production of specialty chemicals, including agrochemicals and dyes.
作用機序
The mechanism by which (3-Bromo-4-chlorophenyl)methylamine exerts its effects depends on its interaction with molecular targets. The halogen atoms can enhance binding affinity to certain proteins or enzymes, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- (3-Bromo-4-fluorophenyl)methylamine
- (3-Chloro-4-bromophenyl)methylamine
- (3-Bromo-4-methylphenyl)methylamine
Uniqueness
(3-Bromo-4-chlorophenyl)methylamine is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties. This makes it distinct from other halogenated analogs and potentially more effective in certain applications.
By understanding the synthesis, reactivity, and applications of (3-Bromo-4-chlorophenyl)methylamine, researchers can explore its full potential in various scientific and industrial fields.
特性
分子式 |
C11H15BrClN |
|---|---|
分子量 |
276.60 g/mol |
IUPAC名 |
N-[(3-bromo-4-chlorophenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C11H15BrClN/c1-3-8(2)14-7-9-4-5-11(13)10(12)6-9/h4-6,8,14H,3,7H2,1-2H3 |
InChIキー |
KXRNWHLGKDPBTI-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NCC1=CC(=C(C=C1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride](/img/structure/B13248795.png)


![1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13248815.png)

![(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13248822.png)


![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine](/img/structure/B13248829.png)

